1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

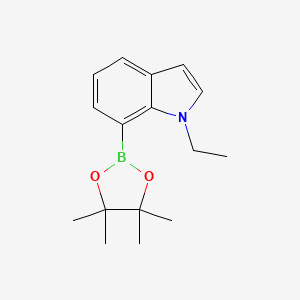

1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate-containing indole derivative with the molecular formula C₁₆H₂₂BNO₂ and a molecular weight of 271.17 g/mol . Its structure features:

- An ethyl group at the 1-position of the indole core.

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 7-position.

- A planar indole scaffold with conjugated π-electrons, enabling applications in Suzuki-Miyaura cross-coupling reactions .

Key physicochemical properties include a SMILES notation of B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3CC and an InChIKey of QFGGJRAAQHCIEQ-UHFFFAOYSA-N . Its boronate group enhances solubility in organic solvents, making it a versatile intermediate in medicinal and materials chemistry .

Properties

IUPAC Name |

1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO2/c1-6-18-11-10-12-8-7-9-13(14(12)18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGGJRAAQHCIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Applied in the development of new materials and polymers.

Mechanism of Action

The compound exerts its effects through the formation of boronic acid derivatives, which can interact with various biological targets. The boronic acid moiety can form reversible covalent bonds with amino acids, leading to inhibition or modulation of enzyme activity. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes structural differences and their implications:

Physicochemical and Stability Comparisons

- Steric Effects : The tert-butyldimethylsilyl group in ’s compound increases steric bulk, reducing hydrolysis rates compared to the target compound’s ethyl group .

- Electronic Effects : Methoxy substituents () enhance electron density, accelerating electrophilic substitution but reducing oxidative stability .

- Solubility: Carboxylate esters () improve aqueous solubility compared to non-polar analogs like the target compound .

Biological Activity

1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure which includes an indole moiety and a dioxaborolane group. The unique properties imparted by the boron atom suggest various applications in pharmaceutical development, particularly in targeting cancer and other diseases.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit significant anticancer activity. The incorporation of the dioxaborolane moiety into the indole structure may enhance its interaction with biological targets involved in cancer progression.

Case Studies:

- Cell Line Studies : In vitro studies have demonstrated that similar boron-containing compounds show increased antiproliferative effects against various cancer cell lines. For instance, derivatives of benzo[b]furan with boron substituents have shown enhanced activity compared to their unsubstituted counterparts .

- Mechanism of Action : The proposed mechanism involves the inhibition of specific pathways related to cell proliferation and survival. Boron compounds are known to interact with biomolecules such as nucleic acids and proteins, potentially leading to apoptosis in cancer cells.

Pharmacological Profile

The pharmacological profile of this compound suggests a multifaceted approach to treatment:

- Targeting Tumor Microenvironment : The compound may modulate the tumor microenvironment by affecting angiogenesis and immune responses.

- Synergistic Effects : Preliminary data indicate that when used in combination with other chemotherapeutic agents, there could be a synergistic effect that enhances overall efficacy .

Toxicological Considerations

While the therapeutic potential is promising, it is crucial to assess the safety profile of this compound. Boron-containing compounds can exhibit toxicity; hence, detailed studies on the acute and chronic effects are necessary.

| Parameter | Value/Description |

|---|---|

| Molecular Weight | To be determined through experimental analysis |

| Solubility | Variable; depends on formulation |

| Toxicity | Potentially harmful; requires further study |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Indole Derivative : Starting from readily available indole precursors.

- Boronation Reaction : Utilizing boronic acid derivatives to introduce the dioxaborolane functionality.

- Purification and Characterization : Employing techniques such as NMR and mass spectrometry for structural confirmation.

Analytical Techniques

Analytical techniques play a crucial role in confirming the identity and purity of synthesized compounds:

- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.

- Mass Spectrometry (MS) : Employed for molecular weight determination.

- High Performance Liquid Chromatography (HPLC) : Utilized for purity assessment.

Q & A

What are the key synthetic methodologies for preparing 1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Introduction of the ethyl group at the indole’s 1-position via alkylation, often using ethyl halides or Mitsunobu conditions.

- Step 2: Installation of the dioxaborolane group at the 7-position via palladium-catalyzed Miyaura borylation. For example, using bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ as a catalyst in a THF/toluene solvent system under inert atmosphere .

- Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization is employed. Reaction progress is monitored via TLC and confirmed by ¹H NMR (e.g., characteristic shifts for ethyl and dioxaborolane groups) and HRMS .

How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Answer:

- ¹H/¹³C NMR: Key signals include the ethyl group’s triplet (~δ 1.4 ppm for CH₃) and quartet (~δ 4.2 ppm for CH₂), and the dioxaborolane’s singlet (~δ 1.3 ppm for pinacol methyl groups). Indole aromatic protons appear between δ 6.8–8.0 ppm .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 243.12 for C₁₄H₁₈BNO₂) .

- IR Spectroscopy: B-O stretches (~1350 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .

How does the substitution pattern (ethyl at 1-position, dioxaborolane at 7-position) influence reactivity compared to other isomers?

Answer:

- Regiochemical Effects: The 7-position dioxaborolane enhances electrophilic substitution at the indole’s 3- and 5-positions due to electron-withdrawing effects, while the ethyl group at N1 increases steric hindrance, affecting cross-coupling efficiency .

- Comparative Data: Isomers like 1-methyl-4-borylated indole ( ) show lower Suzuki-Miyaura coupling yields due to steric clashes, whereas the 7-position in this compound allows efficient conjugation in OLED materials .

What role does this compound play in palladium-catalyzed cross-coupling reactions?

Answer:

The dioxaborolane group enables Suzuki-Miyaura couplings to form biaryl or heteroaryl structures:

- Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with K₂CO₃ or CsF as base in THF/water .

- Applications: Synthesizing drug candidates (e.g., indole-based kinase inhibitors) or OLED intermediates (e.g., 9,10-dihydroacridine derivatives in ).

- Yield Optimization: Microwave-assisted conditions (80–120°C, 1–2 hrs) improve efficiency .

How can researchers design experiments to evaluate this compound’s potential in organic electronics (e.g., OLEDs)?

Answer:

- Synthesis of Emissive Layers: Couple the compound with electron-deficient aryl halides to form charge-transporting materials. For example, blend with 4,4′-dibromobiphenyl to create a luminescent copolymer .

- Device Fabrication: Spin-coat the polymer onto ITO glass, followed by vacuum deposition of electrodes.

- Performance Metrics: Measure electroluminescence (EL) spectra, external quantum efficiency (EQE), and CIE coordinates. Compare with control materials lacking the ethyl/dioxaborolane substituents .

How might researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. antioxidant effects)?

Answer:

- Structural-Activity Relationship (SAR) Studies: Test analogs with varying substituents (e.g., 5-fluoro or 5-bromo derivatives in ) to isolate responsible moieties.

- Computational Modeling: Use DFT calculations to predict binding affinities for targets like topoisomerase II (anti-cancer) or ROS-scavenging pathways (antioxidant) .

- In Vitro Assays: Compare cytotoxicity (MTT assay) and antioxidant capacity (DPPH radical scavenging) under standardized conditions .

What strategies improve synthetic yields and purity for large-scale preparation?

Answer:

- Catalyst Optimization: Use XPhos Pd G3 for higher turnover numbers (TON > 1,000) in borylation steps .

- Solvent Screening: Replace THF with 1,4-dioxane to reduce side reactions (e.g., boronate hydrolysis) .

- Workflow Integration: Employ flow chemistry for continuous Pd removal via scavenger resins .

What mechanistic insights explain the boronate group’s stability under acidic/basic conditions?

Answer:

- Steric Shielding: The tetramethyl dioxaborolane ring protects the boron center from nucleophilic attack, enhancing stability at pH 2–10.

- Hydrolysis Studies: LC-MS tracking of degradation products (e.g., boronic acid) under HCl/NaOH reveals half-lives >24 hrs at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.